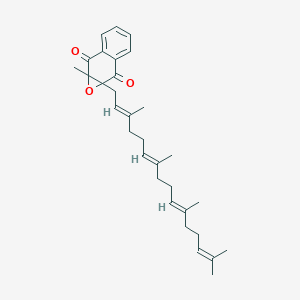

Menatetrenone Epoxide

説明

Structure

3D Structure

特性

IUPAC Name |

7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZHANAISKEZFG-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439848 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72908-86-2 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Menatetrenone Epoxide in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of menatetrenone (Vitamin K2, MK-4) epoxide in the vitamin K cycle. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical pathways, relevant enzymes, quantitative data, and experimental methodologies. The guide includes structured data tables, detailed experimental protocols, and visualizations of the key pathways to facilitate a comprehensive understanding of this critical aspect of vitamin K metabolism.

Introduction

Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism. The biological activity of vitamin K is dependent on a cyclic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum. This cycle facilitates the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the function of these proteins.

Menatetrenone, also known as menaquinone-4 (MK-4), is a key form of vitamin K2. Like other forms of vitamin K, it participates in the vitamin K cycle. During the γ-glutamyl carboxylation reaction, the reduced form of menatetrenone (menaquinol-4) is oxidized to menatetrenone epoxide. For the cycle to continue, this compound must be reduced back to menatetrenone quinone and subsequently to menaquinol-4. This critical reduction step is catalyzed by the enzyme Vitamin K Epoxide Reductase (VKOR).

This guide will focus specifically on the role and metabolism of this compound within the vitamin K cycle.

The Vitamin K Cycle and the Central Role of this compound

The vitamin K cycle is a salvage pathway that allows for the continuous regeneration of the active form of vitamin K, the hydroquinone (or quinol). This recycling is vital as the dietary intake of vitamin K alone is often insufficient to keep up with the body's demand for γ-carboxylation.

The key steps involving menatetrenone are as follows:

-

Carboxylation and Epoxidation: The reduced form of menatetrenone, menaquinol-4, serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to glutamate residues on VKDPs. In this process, menaquinol-4 is concomitantly oxidized to menatetrenone 2,3-epoxide.

-

Reduction of this compound: The resulting this compound is inactive and must be recycled. The enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) catalyzes the reduction of this compound to menatetrenone quinone. This is a critical, warfarin-sensitive step in the cycle.

-

Reduction of Menatetrenone Quinone: The menatetrenone quinone is then further reduced to menaquinol-4, the active form, which can then participate in another round of carboxylation. This reduction can be carried out by VKORC1 or other reductases.

Signaling Pathway Diagram

Caption: The Vitamin K cycle featuring menatetrenone (MK-4).

Quantitative Data

Quantitative data on the kinetics of the vitamin K cycle enzymes with different vitamin K homologs is crucial for understanding their specific roles. While comprehensive data specifically for this compound is not as abundant as for phylloquinone (vitamin K1) epoxide, the following tables summarize available information on analytical methods and typical concentrations.

Table 1: Analytical Methods for Quantification of Menatetrenone and its Metabolites

| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Reference |

| Menatetrenone (MK-4) | Human Serum/Plasma | HPLC-MS/MS | 0.14 nmol/L | |

| Menatetrenone (MK-4) | Human Serum/Plasma | LC-Q-LIT-MS | ng/L range | |

| Menatetrenone (MK-4) | Pharmaceutical Products | TLC-Densitometry | 8.33 µg/mL | |

| Vitamin K1 Epoxide | Human Plasma | LC-APCI-MS/MS | 30 pg/mL | |

| MK-4 and its epoxide | Mouse Tissues | LC-APCI-MS/MS | Not specified |

Table 2: Kinetic Parameters of Human VKORC1

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Assay Condition | Reference |

| Vitamin K1 Epoxide | Purified human VKORC1 | ~5 | Not Reported | In vitro, DTT-driven | General literature context |

| Vitamin K1 | Purified human VKORC1 | ~2-3 | Not Reported | In vitro, DTT-driven | General literature context |

Experimental Protocols

Protocol for Quantification of Menatetrenone and this compound in Biological Samples using LC-MS/MS

This protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Objective: To quantify the levels of menatetrenone (MK-4) and its epoxide metabolite in plasma or serum.

Materials:

-

Biological sample (serum or plasma)

-

Internal standards (e.g., deuterated MK-4)

-

Hexane, Ethanol, Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus

-

LC-MS/MS system with an appropriate column (e.g., C18 or PFP)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of serum/plasma, add 50 µL of the internal standard solution.

-

Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.

-

Add 4 mL of hexane and vortex for 1 minute for extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from, for example, 30% B to 100% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for MK-4, MK-4 epoxide, and their internal standards need to be optimized on the specific instrument.

-

Data Analysis:

-

Construct a calibration curve using known concentrations of standards.

-

Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Experimental Workflow Diagram

The Biological Function of Menatetrenone Epoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menatetrenone epoxide, a key metabolite of menatetrenone (Vitamin K2, MK-4), plays a crucial role as an intermediate in the vitamin K cycle. Its biological function is intrinsically linked to the post-translational modification of vitamin K-dependent proteins, which are essential for physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its role in the vitamin K cycle, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathway.

Core Biological Function: An Intermediate in the Vitamin K Cycle

This compound's primary and established biological function is to serve as an intermediate in the vitamin K cycle. This metabolic pathway is essential for the activation of vitamin K-dependent proteins, also known as Gla proteins.

The cycle begins with the reduced form of vitamin K, menatetrenone hydroquinone, acting as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of specific glutamate (Glu) residues on vitamin K-dependent protein precursors to form gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the calcium-binding capacity and subsequent biological activity of these proteins.

During the carboxylation reaction, menatetrenone hydroquinone is oxidized to this compound. For the vitamin K cycle to continue and to regenerate the active form of vitamin K, this compound must be reduced. This reduction is carried out by the enzyme vitamin K epoxide reductase (VKOR), a key enzyme located in the endoplasmic reticulum membrane. VKOR converts this compound back to menatetrenone quinone, which is then further reduced to menatetrenone hydroquinone, thus completing the cycle.

Prominent vitamin K-dependent proteins that rely on this cycle include:

-

Blood Coagulation Factors: Factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, are essential for hemostasis.

-

Osteocalcin: A bone matrix protein that plays a role in bone mineralization and calcium homeostasis.

-

Matrix Gla-Protein (MGP): An inhibitor of soft tissue and vascular calcification.

To date, there is no substantial evidence to suggest that this compound possesses significant biological activity outside of its role as an intermediate in this vital cycle.

Signaling Pathway: The Vitamin K Cycle

The vitamin K cycle is a critical cellular pathway that ensures the continuous supply of the active, reduced form of vitamin K necessary for the gamma-carboxylation of target proteins. The central role of this compound is as a transient, oxidized intermediate that is recycled back to its active form.

Caption: The Vitamin K Cycle, highlighting the conversion of menatetrenone and the central role of its epoxide form.

Quantitative Data

Quantitative data specifically on this compound is limited in publicly available literature. Most studies focus on the parent compound, menatetrenone (MK-4). However, one study provides pharmacokinetic data for both menatetrenone and its epoxide metabolite in healthy subjects following a single oral dose.

Table 1: Pharmacokinetic Parameters of Menatetrenone and this compound in Healthy Subjects (n=26) after a single 30 mg oral dose of menatetrenone. [1]

| Parameter | Menatetrenone | This compound |

| Cmax (ng/mL) | 35.8 ± 25.4 | 2.8 ± 1.5 |

| Tmax (hr) | 3.0 ± 1.0 | 4.6 ± 1.8 |

| AUC₀-₂₄ (ng·hr/mL) | 164.7 ± 109.8 | 25.1 ± 14.9 |

| t₁/₂ (hr) | 2.8 ± 1.1 | 4.2 ± 1.5 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life.

Experimental Protocols

Measurement of Menatetrenone and this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of menatetrenone and its epoxide metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

To a 0.5 mL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of menatetrenone).

-

Perform protein precipitation by adding 1.5 mL of ice-cold methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.

-

Experimental Workflow:

Caption: A generalized workflow for the LC-MS/MS analysis of menatetrenone and its epoxide.

Vitamin K Epoxide Reductase (VKOR) Activity Assay

This protocol outlines a fluorometric assay to measure the activity of VKOR by monitoring the production of the reduced form of vitamin K.

Methodology:

-

Reaction Mixture Preparation:

-

In a 96-well microplate, prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 150 mM KCl, and 5 mM DTT.

-

Add the source of VKOR enzyme (e.g., liver microsomes or purified recombinant VKOR).

-

Add the substrate, vitamin K1 epoxide or this compound, dissolved in a small volume of ethanol.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a reducing agent, such as dithiothreitol (DTT).

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 432 nm, which corresponds to the fluorescence of the reduced vitamin K product.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the rate of product formation per unit of time per milligram of protein.

-

Logical Relationship of Assay Components:

Caption: The logical relationship of components in a fluorometric VKOR activity assay.

Conclusion

The biological function of this compound is well-defined within its role as an essential intermediate in the vitamin K cycle. Its continuous enzymatic conversion by vitamin K epoxide reductase is fundamental for the regeneration of active vitamin K, which is indispensable for the carboxylation and subsequent activation of a variety of proteins crucial for health. While direct biological effects of this compound itself have not been identified, its accurate measurement and the study of the enzyme that metabolizes it, VKOR, are of high interest in clinical and research settings, particularly in the context of vitamin K metabolism, bone health, and anticoagulant therapy. Further research may focus on the intracellular trafficking of this compound and the regulation of its conversion back to menatetrenone.

References

Menatetrenone Epoxide: An In-Depth Technical Guide to its Potential as a Biomarker of Vitamin K Status

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a fat-soluble vitamin essential for synthesizing proteins required for blood coagulation and bone metabolism. The vitamin K cycle, a crucial metabolic pathway, involves the conversion of vitamin K to its hydroquinone form, which acts as a cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme. This enzyme catalyzes the carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), a critical step for their biological activity.[1][2][3][4][5] During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. The epoxide is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[6][7][8][9] Menatetrenone (MK-4), a form of vitamin K2, and its metabolite, menatetrenone epoxide, are integral to this cycle. This technical guide explores the potential of this compound as a biomarker for assessing vitamin K status, providing an in-depth overview of the underlying biochemistry, analytical methodologies, and available data. While research is ongoing, this compound is emerging as a promising, direct indicator of vitamin K metabolism.

The Vitamin K Cycle and the Role of this compound

The vitamin K cycle is a tightly regulated process ensuring a continuous supply of the reduced form of vitamin K (hydroquinone) for the carboxylation of VKDPs. Menatetrenone, a key menaquinone, actively participates in this cycle.

The core pathway involving menatetrenone is as follows:

-

Reduction: Menatetrenone (MK-4 quinone) is reduced to menatetrenone hydroquinone (MK-4 hydroquinone).

-

Carboxylation and Epoxidation: Menatetrenone hydroquinone serves as a cofactor for GGCX, enabling the carboxylation of glutamic acid residues on VKDPs to gamma-carboxyglutamic acid (Gla). In this coupled reaction, menatetrenone hydroquinone is oxidized to this compound.[6][7][8][9]

-

Reduction of Epoxide: this compound is then reduced back to menatetrenone quinone by VKORC1, completing the cycle.[6]

A disruption in this cycle, particularly due to vitamin K deficiency or inhibition of VKORC1 (e.g., by warfarin), leads to an accumulation of the epoxide form. Therefore, the plasma concentration of this compound and the ratio of this compound to menatetrenone may serve as sensitive indicators of vitamin K status.

The Menatetrenone (MK-4) Vitamin K Cycle.

Quantitative Data

The available quantitative data on plasma concentrations of menatetrenone and its epoxide are limited. Most studies have focused on the pharmacokinetics following supplementation rather than establishing reference ranges for different vitamin K statuses.

Table 1: Pharmacokinetic Parameters of Menatetrenone and this compound after a Single Oral Dose

| Parameter | Menatetrenone | This compound | Reference |

| Dose | 30 mg | - | [10] |

| Cmax (ng/mL) | 75.3 ± 42.5 | 1.8 ± 0.7 | [10] |

| Tmax (h) | 3.0 ± 1.0 | 4.0 ± 1.5 | [10] |

| AUC (ng·h/mL) | 334.8 ± 160.4 | 12.1 ± 4.9 | [10] |

Data are presented as mean ± standard deviation.

Table 2: Analytical Method Performance for Plasma Menatetrenone and this compound

| Parameter | Menatetrenone | This compound | Reference |

| Analytical Method | LC-MS/MS | LC-MS/MS | [11] |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL | [11] |

| Assay Precision (CV%) | < 10.1% | < 10.1% | [11] |

| Accuracy (%) | 98.0 - 106.5% | 98.0 - 106.5% | [11] |

Experimental Protocols

The measurement of menatetrenone and its epoxide in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12] While a universally standardized protocol is not available, the following outlines a general workflow based on published methods.

Experimental Workflow for Plasma Menatetrenone and this compound Analysis

General workflow for LC-MS/MS analysis.

Detailed Methodological Steps:

-

Sample Preparation:

-

To a plasma sample (e.g., 200 µL), add a protein precipitating agent such as methanol.[11]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the analytes to a clean tube for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of lipophilic compounds like menatetrenone and its epoxide.[11]

-

Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water is typically employed.

-

Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

-

Injection Volume: A small volume of the prepared sample extract is injected into the LC system.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for these analytes.[11]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for menatetrenone and this compound are monitored.

-

Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Discussion and Future Perspectives

The measurement of plasma this compound holds significant promise as a direct biomarker of vitamin K status. Unlike indirect markers, such as undercarboxylated osteocalcin (ucOC) or prothrombin induced by vitamin K absence (PIVKA-II), this compound levels directly reflect the metabolic flux through the vitamin K cycle. An elevated plasma concentration of this compound, particularly in relation to its parent compound, could be a sensitive indicator of impaired vitamin K recycling, which may occur in subclinical vitamin K deficiency or in response to VKORC1 inhibitors.

However, several challenges need to be addressed before this compound can be widely adopted in clinical and research settings. There is a clear need for more extensive clinical studies to establish reference ranges for this compound in populations with varying vitamin K statuses. Furthermore, the standardization of analytical methods is crucial to ensure comparability of results across different laboratories.

Future research should focus on:

-

Conducting large-scale observational and intervention studies to correlate plasma this compound levels with established biomarkers of vitamin K status and clinical outcomes.

-

Developing and validating robust, high-throughput analytical methods for the routine measurement of menatetrenone and its epoxide.

-

Investigating the influence of genetic factors, such as polymorphisms in the VKORC1 gene, on the plasma ratio of this compound to menatetrenone.[10]

References

- 1. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple and sensitive determination of menatetrenone and its epoxide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Menatetrenone Epoxide and Vitamin K Epoxide Reductase (VKOR): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a vital fat-soluble vitamin that plays a critical role in blood coagulation, bone metabolism, and the prevention of vascular calcification. Its biological activity is dependent on a cellular recycling process known as the vitamin K cycle. A key enzyme in this cycle is the Vitamin K Epoxide Reductase (VKOR). Menatetrenone, also known as menaquinone-4 (MK-4), is a form of vitamin K2 that is utilized in some countries as a therapeutic agent for osteoporosis.[1] During its metabolic processing, menatetrenone is converted to menatetrenone epoxide. The interaction between this compound and VKOR is of significant interest for understanding the pharmacokinetics of menatetrenone and for the development of novel therapeutics targeting the vitamin K cycle.

This technical guide provides an in-depth overview of the relationship between this compound and VKOR, including the relevant biochemical pathways, quantitative data on menatetrenone pharmacokinetics, and detailed experimental protocols for assessing VKOR activity and inhibition.

The Vitamin K Cycle and the Role of VKOR

The vitamin K cycle is a series of enzymatic reactions that allows for the continuous regeneration of the active form of vitamin K, vitamin K hydroquinone. This active form is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[2] These Gla residues are crucial for the calcium-binding capacity and subsequent biological activity of these proteins, which include clotting factors in the liver and proteins involved in bone metabolism like osteocalcin.[3]

The cycle can be summarized in the following steps:

-

Carboxylation: Vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide by GGCX during the carboxylation of vitamin K-dependent proteins.[2]

-

Reduction of Vitamin K Epoxide: Vitamin K epoxide reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K quinone.[4]

-

Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active vitamin K hydroquinone by VKOR or other quinone reductases.[5]

This recycling pathway is critical for maintaining sufficient levels of reduced vitamin K, and its inhibition leads to the production of under-carboxylated, inactive vitamin K-dependent proteins.

Figure 1: Simplified diagram of the Vitamin K cycle.

Menatetrenone Metabolism and VKORC1 Polymorphisms

Menatetrenone (MK-4) undergoes metabolism that mirrors the vitamin K cycle, leading to the formation of this compound. The enzyme responsible for the reduction of this epoxide is VKOR, encoded by the VKORC1 gene. Polymorphisms in the VKORC1 gene have been shown to influence the pharmacokinetics of menatetrenone and its epoxide metabolite.[6]

A study involving healthy subjects who were administered menatetrenone found that plasma concentrations of both menatetrenone and its epoxide tended to be lower in individuals with the H1/H7 VKORC1 genotype compared to the wild-type H1/H1 group.[6] This suggests that genetic variations in VKORC1 can affect the metabolic clearance of menatetrenone, although high inter-individual variation was observed.[6]

Quantitative Data

Table 1: Pharmacokinetic Modeling of Menatetrenone and its Epoxide [6]

| Parameter | Description |

|---|---|

| Model | Two-compartment model with Weibull-type absorption and saturable elimination. |

| Observation | Plasma concentrations of menatetrenone and its epoxide tended to be lower in subjects with the H1/H7 VKORC1 genotype compared to the wild-type H1/H1 group. |

Table 2: IC50 Values for Warfarin Inhibition of VKORC1 Variants (Cell-Based Assay) [7]

| VKORC1 Variant | IC50 (nM) |

|---|---|

| Wild-type | 24.7 |

| Val29Leu | 136.4 |

| Val45Ala | 152.0 |

| Leu128Arg | 1226.4 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and VKOR.

Cell-Based Assay for VKOR Activity and Inhibition

This indirect assay measures VKOR activity by quantifying the secretion of a co-expressed vitamin K-dependent protein, such as human coagulation factor IX (FIX).[7]

Objective: To determine the inhibitory effect of a compound (e.g., this compound) on VKORC1 activity in a cellular context.

Materials:

-

HEK 293T cells

-

Expression vectors for human VKORC1 and human coagulation factor IX (FIX)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

Vitamin K 2,3-epoxide

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

-

FIX activity assay kit

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed HEK 293T cells in 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the VKORC1 and FIX expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of the test compound (this compound) or a known inhibitor (e.g., warfarin) and a fixed concentration of vitamin K 2,3-epoxide (e.g., 1 µM). Include a vehicle control.

-

Incubation: Incubate the cells for 48 hours to allow for FIX expression and secretion.

-

Sample Collection: Collect the conditioned medium from each well.

-

FIX Activity Measurement: Determine the FIX activity in the collected medium using a commercial FIX activity assay kit.

-

Data Analysis: Plot the FIX activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for a cell-based VKOR inhibition assay.

In Vitro DTT-Driven VKOR Activity Assay

This assay directly measures the enzymatic activity of VKOR in microsomal preparations using dithiothreitol (DTT) as a reducing agent.

Objective: To measure the kinetic parameters of VKOR and determine the inhibition constant (Ki) of a test compound.

Materials:

-

Microsomal preparations containing VKORC1

-

Vitamin K 2,3-epoxide

-

Dithiothreitol (DTT)

-

Reaction buffer (e.g., Tris-HCl with CHAPS)

-

Test compound and vehicle control

-

Scintillation vials and scintillation fluid

-

Radiolabeled vitamin K 2,3-epoxide (e.g., ³H-labeled)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent

Protocol:

-

Reaction Setup: In a reaction tube, combine the microsomal preparation, reaction buffer, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a mixture of radiolabeled and unlabeled vitamin K 2,3-epoxide and DTT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ethanol/acetic acid).

-

Extraction: Extract the vitamin K metabolites from the reaction mixture using an organic solvent (e.g., hexane).

-

TLC Separation: Spot the extracted samples onto a TLC plate and develop the chromatogram to separate vitamin K epoxide from vitamin K quinone.

-

Quantification: Scrape the spots corresponding to vitamin K epoxide and vitamin K quinone into scintillation vials and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product (vitamin K quinone) formed. Determine the Michaelis-Menten constants (Km) for the substrates and the IC50 for the inhibitor. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentrations and Km values.

Figure 3: Workflow for an in vitro DTT-driven VKOR assay.

Conclusion

This compound is a key metabolite in the physiological processing of menatetrenone (vitamin K2, MK-4). Its interaction with Vitamin K Epoxide Reductase (VKOR) is central to the recycling of menatetrenone and, consequently, its biological activity. While direct quantitative data on the inhibitory potential of this compound on VKOR is currently limited, the established experimental protocols for assessing VKOR activity provide a clear path for future investigations in this area. Understanding the nuances of this interaction is crucial for optimizing the therapeutic use of menatetrenone and for the development of novel modulators of the vitamin K cycle for various clinical applications. The influence of VKORC1 genetics on menatetrenone metabolism further underscores the importance of a personalized approach in therapies involving this vitamin.

References

- 1. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Tango: An In-depth Technical Guide to the Interplay of Menatetrenone and its Epoxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core relationship between menatetrenone (Vitamin K2, MK-4) and its crucial metabolite, menatetrenone epoxide. Understanding this metabolic conversion is fundamental to comprehending the biological activities of menatetrenone, from its role in bone metabolism and hemostasis to its potential as a therapeutic agent. This document provides a comprehensive overview of their metabolic pathway, quantitative data from pharmacokinetic studies, detailed experimental protocols for their analysis, and a visualization of their impact on cellular signaling.

The Vitamin K Cycle: A Central Role for Epoxidation and Reduction

Menatetrenone's biological efficacy is intrinsically linked to the vitamin K cycle, a critical enzymatic pathway that occurs in the endoplasmic reticulum. In this cycle, menatetrenone is converted to this compound, a key step that is coupled to the gamma-carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on vitamin K-dependent proteins. This post-translational modification is essential for the function of proteins involved in blood coagulation (e.g., prothrombin) and bone metabolism (e.g., osteocalcin).[1]

The epoxidation of menatetrenone is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). Subsequently, this compound is reduced back to menatetrenone by the enzyme vitamin K epoxide reductase (VKOR), completing the cycle and allowing for the continuous regeneration of the active form of vitamin K.[1] The entire process ensures a sustained supply of reduced vitamin K for the vital carboxylation reactions.

Beyond the core vitamin K cycle, the catabolism of menatetrenone also involves cytochrome P450 (CYP) enzymes, which are primarily located in the liver. These enzymes contribute to the oxidative metabolism of various substances, including vitamin K.

Quantitative Analysis of Menatetrenone and its Epoxide

One study administered a single 30 mg oral dose of menatetrenone to 26 healthy subjects and measured the plasma concentrations of both menatetrenone and its epoxide using LC-MS/MS. The pharmacokinetics were described by a two-compartment model with Weibull-type absorption and saturable elimination.[2]

Another study provided valuable quantitative data on the plasma concentration of this compound after intravenous administration of menatetrenone in patients undergoing hepatectomy. These findings offer insights into the in vivo conversion of menatetrenone to its epoxide.

| Group | N | Cmax of this compound (nmol/L) |

| Normal Liver Function | 10 | 184.4 |

| Chronic Hepatitis | 12 | 126.3 |

| Liver Cirrhosis | 20 | 85.9 |

| Data from a study involving intravenous injection of 200 micrograms/kg of menaquinone-4 (MK-4)[3] |

Experimental Protocols

Quantification of Menatetrenone and this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of menatetrenone and its epoxide metabolite in human plasma, adapted from established methodologies.

Objective: To accurately quantify the plasma concentrations of menatetrenone and this compound.

Materials:

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Menatetrenone and this compound analytical standards

-

Internal standard (e.g., a deuterated analog)

-

Human plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject an aliquot of the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

-

A typical gradient could be: 0-1 min, 80% B; 1-5 min, ramp to 100% B; 5-7 min, hold at 100% B; 7-7.1 min, return to 80% B; 7.1-10 min, re-equilibrate at 80% B.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Define specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of menatetrenone and this compound standards.

-

Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

-

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the epoxidation of menatetrenone by GGCX.

Objective: To determine the in vitro activity of GGCX by measuring the formation of this compound.

Materials:

-

Microsomal preparation containing GGCX (e.g., from liver)

-

Menatetrenone substrate

-

Dithiothreitol (DTT) as a reducing agent

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.4)

-

Reaction tubes

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the microsomal preparation, Tris-HCl buffer, and BSA.

-

Initiate the reaction by adding menatetrenone (dissolved in a suitable solvent like ethanol) and DTT.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a mixture of isopropanol and hexane.

-

Vortex thoroughly to extract the lipids, including menatetrenone and its epoxide.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Evaporate the organic (upper) phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

Separate and quantify menatetrenone and this compound using a reversed-phase HPLC column and a suitable mobile phase (e.g., methanol/ethanol mixture).

-

Detect the compounds using a fluorescence detector (excitation ~243 nm, emission ~430 nm for the reduced form after post-column reduction) or a UV detector.

-

-

Calculation:

-

Calculate the amount of this compound formed per unit of time and protein concentration to determine the GGCX activity.

-

Visualizing the Metabolic and Signaling Landscape

The Vitamin K Cycle

// Nodes Menatetrenone [label="Menatetrenone\n(MK-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Menatetrenone_H2 [label="Reduced Menatetrenone\n(MK-4 H2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Menatetrenone_Epoxide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gla_Protein [label="Vitamin K-Dependent\nProtein (Glu)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylated_Protein [label="Carboxylated Protein\n(Gla)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Menatetrenone -> Menatetrenone_H2 [label="Quinone Reductase", color="#5F6368"]; Menatetrenone_H2 -> Menatetrenone_Epoxide [label="γ-Glutamyl Carboxylase\n(GGCX)", color="#5F6368"]; Menatetrenone_Epoxide -> Menatetrenone [label="Vitamin K Epoxide\nReductase (VKOR)", color="#5F6368"];

// Carboxylation side reaction Gla_Protein -> Carboxylated_Protein [label="Carboxylation", color="#5F6368"]; Menatetrenone_H2 -> Gla_Protein [style=dashed, arrowhead=none, color="#5F6368"];

// Invisible nodes and edges for alignment {rank=same; Menatetrenone_H2; Gla_Protein;} } dot

Caption: The Vitamin K cycle illustrating the conversion of menatetrenone to its epoxide.

Experimental Workflow for LC-MS/MS Analysis

// Nodes start [label="Plasma Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Protein Precipitation\n(Methanol + Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Supernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Data Processing & Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } dot

Caption: Workflow for the quantification of menatetrenone and its epoxide in plasma.

Menatetrenone's Influence on Cellular Processes

// Nodes MK4 [label="Menatetrenone\n(MK-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular Signaling\nCascades", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cMyc [label="c-Myc\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cFos [label="c-Fos\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MK4 -> Signaling_Cascade; Signaling_Cascade -> cMyc [label="Modulation"]; Signaling_Cascade -> cFos [label="Modulation"]; cMyc -> CellCycle [label="Leads to"]; cFos -> Apoptosis [label="Contributes to"]; } dot

Caption: Postulated influence of menatetrenone on key cellular regulatory proteins.

Conclusion

The intricate relationship between menatetrenone and its epoxide metabolite is at the heart of vitamin K's physiological functions. The continuous cycle of epoxidation and reduction, tightly coupled with protein carboxylation, underscores the importance of both forms of the vitamin. For researchers and drug development professionals, a deep understanding of this metabolic interplay, supported by robust analytical methods and a clear picture of the downstream cellular effects, is paramount for harnessing the full therapeutic potential of menatetrenone. Further research to elucidate the precise signaling pathways modulated by menatetrenone and its epoxide will undoubtedly open new avenues for its application in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for Menatetrenone (HMDB0030017) [hmdb.ca]

- 2. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin K (menaquinone-4) metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Lifecycle of Menatetrenone Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menatetrenone, also known as menaquinone-4 (MK-4), is a vital subtype of vitamin K2 with significant roles in blood coagulation, bone metabolism, and cardiovascular health. Its biological activity is intrinsically linked to a metabolic pathway known as the vitamin K cycle. A key intermediate in this cycle is menatetrenone epoxide. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, including relevant enzymatic processes, quantitative data, and detailed experimental protocols for its study.

A Note on Cellular Uptake: Current scientific literature extensively details the intracellular formation and subsequent metabolism of this compound within the endoplasmic reticulum as part of the vitamin K cycle. However, there is a notable absence of information regarding the direct cellular uptake of this compound from the extracellular environment. The prevailing understanding is that this compound is generated in situ from menatetrenone that has been taken up by the cell. Therefore, this guide focuses on its intracellular metabolic fate.

The Vitamin K Cycle and this compound Metabolism

The vitamin K cycle is a critical cellular process that facilitates the post-translational modification of specific proteins, known as vitamin K-dependent proteins (VKDPs). This cycle occurs in the endoplasmic reticulum (ER).[1]

The process begins with the reduction of vitamin K quinone (like menatetrenone) to its active hydroquinone form (menatetrenone hydroquinone)[2]. This active form serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which carboxylates glutamic acid residues on VKDPs. During this carboxylation reaction, menatetrenone hydroquinone is oxidized to this compound[2][3].

For the cycle to continue, this compound must be recycled back to menatetrenone quinone. This crucial reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR)[2][3]. The resulting quinone can then be reduced again to the hydroquinone form, thus completing the cycle. The primary enzyme responsible for this is VKOR complex subunit 1 (VKORC1), which is the target of anticoagulant drugs like warfarin[4]. A paralog, VKORC1L1, also exhibits VKOR activity[3].

Signaling and Metabolic Pathway

The vitamin K cycle is a self-contained enzymatic loop within the ER, essential for the proper functioning of proteins involved in coagulation and bone health.

Quantitative Data

Quantitative kinetic data specifically for the reduction of this compound is scarce. However, a study on its paralog, VKORC1L1, provides kinetic parameters for vitamin K2 epoxide, which offers valuable insight.

| Enzyme | Substrate | Cell Line | Km (µM) | Vmax (nmol·mg⁻¹·hr⁻¹) | Citation |

| VKORC1L1 | Vitamin K2 Epoxide | HEK 293T | 11.24 | 13.46 | [3] |

Note: The term "Vitamin K2 Epoxide" in the cited study likely refers to a menaquinone epoxide, and while not definitively this compound, it serves as a reasonable proxy.

Experimental Protocols

Cell-Based VKOR Activity Assay

This protocol is adapted from methodologies used to assess the efficiency of the vitamin K cycle in a cellular context[5]. It measures the overall conversion of exogenously supplied vitamin K epoxide to a form that can be used for protein carboxylation.

Objective: To quantify the vitamin K epoxide reductase activity in cultured cells.

Materials:

-

HEK293 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Vitamin K1 epoxide (KO) (commercially available, often used as a substrate for general VKOR activity)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

LC-MS/MS system for vitamin K metabolite analysis

Procedure:

-

Cell Culture: Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Incubation: Prepare a working solution of vitamin K1 epoxide in the cell culture medium. A typical final concentration is 5 µM[5].

-

Remove the existing medium from the cells and replace it with the medium containing vitamin K1 epoxide.

-

Incubate the cells for a defined period, for example, 24 hours, at 37°C in a CO2 incubator[5].

-

Cell Harvesting and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Vitamin K Extraction and Analysis:

-

The vitamin K metabolites (epoxide and quinone) are extracted from the cell lysate, typically using a liquid-liquid extraction method with a solvent like hexane.

-

The extracted samples are then analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) to quantify the amounts of vitamin K1 epoxide and vitamin K1 quinone[5].

-

-

Data Analysis: The VKOR activity can be expressed as the amount of vitamin K1 quinone produced per milligram of protein over the incubation time.

Experimental Workflow Diagram

Conclusion

This compound is a critical, yet transient, metabolite in the intracellular vitamin K cycle. Its efficient reduction back to menatetrenone quinone by VKORC1 is paramount for sustaining the carboxylation of proteins essential for health. While the direct cellular uptake of this compound remains an uncharacterized process, the methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate its intracellular metabolism and the factors that may influence it. Further research into the potential transport mechanisms for vitamin K metabolites could open new avenues in understanding vitamin K biology and pharmacology.

References

- 1. Metabolism and cell biology of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

menatetrenone epoxide in bone metabolism research

An In-depth Technical Guide on Menatetrenone Epoxide in Bone Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menatetrenone, a form of vitamin K2 (MK-4), is a critical component in the regulation of bone metabolism. While its direct effects on promoting bone formation and inhibiting resorption are well-documented, the role of its intermediate metabolite, this compound, is often less understood. This technical guide provides an in-depth exploration of this compound's core function within the vitamin K cycle, a process essential for the activation of key bone proteins. It also elucidates the direct genomic signaling pathways of menatetrenone, presents quantitative data from key studies, and provides representative experimental protocols for researchers in the field. The central thesis is that while this compound itself is not a direct signaling molecule, its efficient recycling is indispensable for menatetrenone's overall efficacy in maintaining bone health.

The Central Role of this compound in the Vitamin K Cycle

The primary mechanism by which menatetrenone influences bone metabolism is through its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational carboxylation of glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on several key bone-related proteins. This carboxylation is essential for their biological activity.

The process is not a single reaction but a cyclical pathway where this compound is a critical intermediate.

-

Reduction (Activation): Menatetrenone (in its quinone form) is first reduced to menatetrenone hydroquinone, the active form of the vitamin.

-

Carboxylation and Oxidation: The hydroquinone acts as a cofactor for GGCX, enabling the carboxylation of proteins like osteocalcin. During this reaction, the hydroquinone is oxidized to this compound.[2]

-

Recycling (Reduction): The enzyme Vitamin K Epoxide Reductase (VKORC1) reduces this compound back to the quinone form, allowing it to re-enter the cycle.[1][2]

This cycle highlights the critical importance of this compound: if the epoxide form is not efficiently recycled by VKORC1, the pool of active vitamin K becomes depleted, halting the vital carboxylation of bone proteins.

Key Vitamin K-Dependent Bone Proteins

-

Osteocalcin (OC): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in the bone matrix. Its carboxylation is required for it to bind to calcium ions and hydroxyapatite, thereby playing a crucial role in bone mineralization and maturation.[3] Undercarboxylated osteocalcin (ucOC or Glu-OC) is a marker of poor vitamin K status and is associated with lower bone mineral density and higher fracture risk.

-

Matrix Gla-Protein (MGP): While primarily known as a potent inhibitor of vascular calcification, MGP is also present in bone and cartilage. It contributes to the orderly organization of the bone matrix.

Genomic Signaling Pathway of Menatetrenone

Beyond its classical role as a co-enzyme, menatetrenone (MK-4) has been shown to directly regulate gene expression by acting as a ligand for the nuclear receptor Pregnane X Receptor (PXR) , also known as the Steroid and Xenobiotic Receptor (SXR).

This genomic pathway promotes bone formation by:

-

Activation: Menatetrenone enters an osteoblast and binds to PXR in the cytoplasm.

-

Translocation & Heterodimerization: The Menatetrenone-PXR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription: This complex binds to a PXR-responsive element (PXRE) in the promoter region of target genes, initiating their transcription. A key identified target in osteoblasts is Msx2 (Msh homeobox 2) , a transcription factor that promotes osteoblast differentiation and bone formation.

This mechanism demonstrates that menatetrenone can directly stimulate osteogenic gene programs, providing a secondary, carboxylation-independent pathway for its anabolic effects on bone.

Quantitative Data from In Vitro and Clinical Studies

The effects of menatetrenone have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Clinical Efficacy of Menatetrenone on Bone Mineral Density & Markers

Study Design: 24-month randomized study in osteoporotic patients. Treatment group received 45 mg/day menatetrenone.

| Parameter | Time Point | Control Group (No Treatment) | Menatetrenone Group (45 mg/day) | Significance (p-value) | Reference |

| Change in Lumbar BMD | 6 Months | -1.8 ± 0.6% | +1.4 ± 0.7% | p = 0.0010 | [2] |

| 12 Months | -2.4 ± 0.7% | -0.1 ± 0.6% | p = 0.0153 | [2] | |

| 24 Months | -3.3 ± 0.8% | -0.5 ± 1.0% | p = 0.0339 | [2] | |

| Serum Glu-Osteocalcin | 24 Months | 3.0 ± 0.3 ng/ml | 1.6 ± 0.1 ng/ml | p < 0.0001 | [2] |

Table 2: Effect of Menatetrenone on Bone Turnover Markers

Study Design: 12-month, double-blind, placebo-controlled study in healthy postmenopausal women. All participants received Calcium and Vitamin D3.

| Parameter | Treatment Group | Baseline (Mean) | 12 Months (Mean) | Change | Reference |

| Bone-Specific Alkaline Phosphatase (BSALP) | MK-4 (45 mg/day) | 16.2 U/L | 16.5 U/L | No significant change | [4] |

| N-telopeptide of type 1 collagen (NTX) | MK-4 (45 mg/day) | 13.9 nM BCE | 13.5 nM BCE | No significant change | [4] |

Table 3: In Vitro Effects of Menatetrenone on Osteoclast Formation

Study Design: Mouse bone marrow culture stimulated with 1,25-dihydroxyvitamin D3.

| Treatment | Concentration | Effect | Reference |

| Menatetrenone | 10⁻⁶ M to 10⁻⁵ M | Dose-dependent inhibition of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cell formation. | [5][6] |

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the effects of compounds like menatetrenone on bone cells in vitro.

Osteoblast Differentiation and Mineralization Assay

This workflow assesses the ability of a test compound to promote osteoblast maturation and mineral deposition.

Methodology: Alkaline Phosphatase (ALP) Activity

-

Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate and culture in osteogenic media with and without menatetrenone for 7 days.

-

Lysis: Wash cells with PBS, then lyse with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

-

Assay: Add a substrate solution containing p-nitrophenyl phosphate (pNPP) to each well.

-

Incubation: Incubate at 37°C for 15-30 minutes. ALP in the lysate will dephosphorylate pNPP to p-nitrophenol, which is yellow.

-

Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize ALP activity to total protein content in each well.

Methodology: Von Kossa Staining for Mineralization

-

Cell Culture: Culture cells as above for 21 days to allow for the formation of mineralized nodules.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash with deionized water. Add a 1-5% silver nitrate solution and expose the plate to bright light (e.g., UV lamp or direct sunlight) for 30-60 minutes.

-

Development: The silver ions are reduced by the phosphate in the calcium phosphate nodules, resulting in black/brown deposits.

-

Washing: Wash thoroughly with deionized water. A counterstain (e.g., Nuclear Fast Red) can be applied.

-

Analysis: Visualize and quantify the stained nodules using microscopy and image analysis software.

Osteoclast Differentiation Assay

This protocol assesses the inhibitory effect of a test compound on the formation of bone-resorbing osteoclasts.

Methodology: TRAP Staining

-

Cell Culture: Plate osteoclast precursors (e.g., RAW264.7 cells or bone marrow macrophages) and culture with M-CSF and RANKL to induce differentiation. Add menatetrenone or vehicle control.

-

Incubation: Culture for 5-7 days until multinucleated osteoclasts are visible.

-

Fixation: Fix the cells with a citrate-acetone-formaldehyde fixative.

-

Staining: Incubate cells with a staining solution containing Tartrate-Resistant Acid Phosphatase (TRAP) substrate (e.g., naphthol AS-BI phosphate) and a colorimetric agent in a tartrate-containing buffer.

-

Analysis: TRAP-positive cells (osteoclasts) will stain red/purple. Count the number of multinucleated (≥3 nuclei) TRAP-positive cells per well under a microscope.

Conclusion

This compound is an essential, albeit transient, metabolite in bone metabolism. Its significance lies not in direct signaling, but in its pivotal position within the vitamin K cycle. The efficient reduction of this compound by VKORC1 is the rate-limiting step for maintaining a sufficient pool of active menatetrenone hydroquinone, which is necessary for the γ-carboxylation of critical bone proteins like osteocalcin. Furthermore, the parent compound, menatetrenone, exerts direct anabolic effects on bone by activating the PXR/SXR-Msx2 genomic pathway in osteoblasts. For drug development professionals, targeting the efficiency of the vitamin K cycle, particularly VKORC1 activity, may represent a viable strategy for enhancing the bone-protective effects of vitamin K2.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 4. oipub.com [oipub.com]

- 5. Vitamin K epoxide reductase (VKORC1) gene mutations in osteoporosis: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

Menatetrenone Epoxide and its Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is a crucial fat-soluble vitamin essential for various physiological processes, most notably blood coagulation and bone metabolism. Its biological activity is dependent on a cyclic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum. The key enzyme in this cycle is the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to its active quinone and hydroquinone forms, a rate-limiting step that allows for the continuous activation of vitamin K-dependent proteins.[1][2][3]

Menatetrenone, a form of vitamin K2 also known as menaquinone-4 (MK-4), and its epoxide metabolite are substrates for this cycle. Understanding the interaction between menatetrenone epoxide and VKORC1 is critical for elucidating the pharmacokinetics of vitamin K2 supplementation and for the development of novel therapeutics targeting the vitamin K cycle. This technical guide provides an in-depth overview of this interaction, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.

Data Presentation: Pharmacokinetics and VKORC1 Genotype

Direct quantitative data on the binding affinity (Kd), inhibition constant (Ki), or 50% inhibitory concentration (IC50) of this compound specifically with the VKORC1 enzyme are not extensively available in peer-reviewed literature. However, pharmacokinetic studies have provided valuable insights into the influence of VKORC1 genetic polymorphisms on the metabolism of menatetrenone and its epoxide. These studies indirectly highlight the interaction between the enzyme and its substrate.

A key study investigated the pharmacokinetics of menatetrenone and its epoxide metabolite in healthy subjects with different VKORC1 haplotypes.[4] The findings suggest that genetic variations in the VKORC1 gene can influence the plasma concentrations of menatetrenone and this compound.

| VKORC1 Genotype | Effect on Plasma Concentrations of Menatetrenone and this compound | Implication |

| H1/H7 (variant) | Tended to be lower compared to the wild-type H1/H1 group.[4] | Suggests that certain VKORC1 polymorphisms may lead to altered enzyme activity, affecting the metabolism and clearance of menatetrenone and its epoxide. However, high inter-individual variation was observed.[4] |

| H1/H1 (wild-type) | Higher plasma concentrations compared to the H1/H7 group.[4] |

Table 1: Influence of VKORC1 Genotype on Menatetrenone and its Epoxide Pharmacokinetics. Data is based on a study modeling the absorption and metabolism of menatetrenone.[4]

It is important to note that while these findings are informative, the study concluded that due to high inter-individual variation, VKORC1 genotype is unlikely to be a reliable predictor for dose-selection of menatetrenone.[4]

Experimental Protocols

To facilitate further research into the direct interaction between this compound and VKORC1, this section details relevant experimental methodologies. These protocols are based on established assays for VKORC1 activity and can be adapted for use with menatetrenone and its epoxide.

In Vitro Dithiothreitol (DTT)-Driven VKORC1 Activity Assay

This assay measures the enzymatic activity of VKORC1 in a cell-free system using the artificial reductant DTT.

a. Preparation of Microsomes:

-

Culture human embryonic kidney (HEK293) cells or other suitable cell lines overexpressing human VKORC1.

-

Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable storage buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.

b. VKORC1 Activity Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4), a detergent to solubilize the membrane-bound enzyme (e.g., 0.25% CHAPS), and the reductant DTT (typically in the millimolar range).

-

Add the microsomal preparation containing VKORC1 to the reaction mixture.

-

Initiate the reaction by adding the substrate, this compound (dissolved in a suitable solvent like ethanol or DMSO).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of ice-cold isopropanol and hexane).

-

Extract the vitamin K metabolites by vortexing and centrifugation.

-

Analyze the organic phase by high-performance liquid chromatography (HPLC) with fluorescence or UV detection to quantify the amount of menatetrenone formed.

Cell-Based VKORC1 Activity Assay (γ-Glutamyl Carboxylation Reporter Assay)

This assay measures VKORC1 activity indirectly by quantifying the carboxylation of a co-expressed reporter protein in a cellular context.

a. Cell Line and Reagents:

-

Utilize a HEK293 cell line that is deficient in endogenous VKORC1 and stably expresses a reporter protein containing a γ-carboxyglutamic acid (Gla) domain (e.g., a factor IX-Gla domain fusion protein).

-

Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

b. Assay Protocol:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Transfect the cells with a plasmid encoding the human VKORC1 enzyme or a variant of interest.

-

After transfection, replace the medium with fresh medium containing a known concentration of this compound.

-

Incubate the cells for 24-48 hours to allow for the uptake and metabolism of the epoxide and subsequent carboxylation of the reporter protein.

-

Collect the cell culture supernatant containing the secreted, carboxylated reporter protein.

-

Quantify the level of carboxylation using an enzyme-linked immunosorbent assay (ELISA) that utilizes an antibody specific to the carboxylated Gla domain. The amount of carboxylated reporter is proportional to the VKORC1 activity within the cells.

Visualizations

Signaling Pathway: The Vitamin K Cycle

Caption: The Vitamin K Cycle within the Endoplasmic Reticulum.

Experimental Workflow: In Vitro VKORC1 Activity Assay

Caption: Workflow for an in vitro VKORC1 activity assay.

Logical Relationship: VKORC1 Polymorphism and Menatetrenone Metabolism

Caption: Influence of VKORC1 genotype on menatetrenone metabolism.

Conclusion

The interaction between this compound and the VKORC1 enzyme is a fundamental aspect of vitamin K2 metabolism. While direct quantitative kinetic data for this specific interaction remains to be fully elucidated, pharmacokinetic studies strongly suggest that the efficiency of VKORC1, as influenced by genetic polymorphisms, plays a significant role in the disposition of menatetrenone and its epoxide. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise nature of this interaction. A deeper understanding of the this compound-VKORC1 relationship will be invaluable for optimizing vitamin K2 supplementation strategies and for the development of novel therapeutic agents that target the vitamin K cycle.

References

- 1. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VKORC1 - Wikipedia [en.wikipedia.org]

- 3. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of Menatetrenone 2,3-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menatetrenone, also known as menaquinone-4 (MK-4), is a crucial form of vitamin K2 vital for various physiological processes, including blood coagulation and bone metabolism. Within the vitamin K cycle, menatetrenone is converted to menatetrenone 2,3-epoxide. This document provides a comprehensive technical overview of the methodologies that would be employed for the structural characterization of menatetrenone 2,3-epoxide. Due to the limited availability of specific experimental data for this particular epoxide in the public domain, this guide presents a robust framework based on established analytical techniques for similar compounds. It includes detailed hypothetical experimental protocols, expected data, and visual representations of workflows and biochemical pathways to aid researchers in the analysis of this and related molecules.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood clotting and calcium homeostasis. The biological activity of vitamin K is intrinsically linked to the vitamin K cycle, which occurs in the endoplasmic reticulum. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K 2,3-epoxide by the enzyme γ-glutamyl carboxylase, facilitating the carboxylation of glutamate residues on vitamin K-dependent proteins. The resulting vitamin K epoxide is then recycled back to its active quinone and hydroquinone forms by the enzyme vitamin K epoxide reductase (VKOR).[1][2]

Menatetrenone (MK-4) is a significant form of vitamin K2 found in animal tissues.[3] Its corresponding epoxide, menatetrenone 2,3-epoxide, is a key intermediate in its metabolic cycle. A thorough structural characterization of this epoxide is fundamental for understanding its role in both physiological and pathological processes and for the development of related therapeutics.

This guide outlines the primary analytical techniques for the structural elucidation of menatetrenone 2,3-epoxide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Presumed Chemical Structure and Properties

The structure of menatetrenone 2,3-epoxide can be inferred from its precursor, menatetrenone. The epoxidation occurs across the 2- and 3-positions of the naphthoquinone ring.

Menatetrenone (MK-4)

Menatetrenone 2,3-Epoxide (Presumed)

-

Molecular Formula: C₃₁H₄₀O₃

-

Molar Mass: 460.65 g/mol

The addition of an oxygen atom during epoxidation increases the molecular weight by approximately 16 g/mol .

Methodologies for Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural determination of menatetrenone 2,3-epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A suite of 1D and 2D NMR experiments would be required.

3.1.1. Expected NMR Data

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for menatetrenone 2,3-epoxide, based on the known structure of menatetrenone and the expected electronic effects of the epoxide ring.

Table 1: Hypothetical ¹H NMR Data for Menatetrenone 2,3-Epoxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.8 - 8.1 | m | 4H | Aromatic protons |

| 5.1 | t | 1H | Vinylic proton in side chain |

| 4.9 | m | 3H | Vinylic protons in side chain |

| 3.4 | d | 2H | Methylene protons adjacent to epoxide |

| 2.1 | s | 3H | Methyl protons on naphthoquinone ring |

| 1.5 - 2.0 | m | 12H | Methylene protons in side chain |

| 1.5 - 1.8 | m | 15H | Methyl protons in side chain |

Table 2: Hypothetical ¹³C NMR Data for Menatetrenone 2,3-Epoxide

| Chemical Shift (δ) ppm | Assignment |

| 195 - 200 | Carbonyl carbons |

| 125 - 145 | Aromatic and vinylic carbons |

| 65 - 75 | Epoxide carbons |

| 10 - 40 | Aliphatic carbons (methyl, methylene) |

3.1.2. Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified menatetrenone 2,3-epoxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, particularly in the isoprenoid side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the naphthoquinone core to the side chain and confirming the position of the epoxide.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, assign chemical shifts, and analyze coupling constants and 2D correlations to assemble the final structure.

Mass Spectrometry (MS)